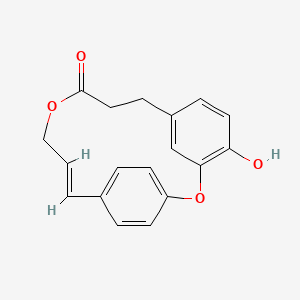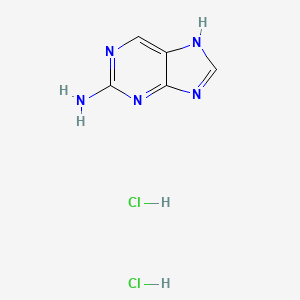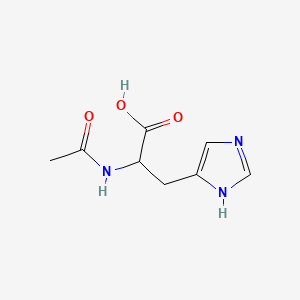
Ceramides
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid joined by an amide bond. They are found in high concentrations within the cell membrane of eukaryotic cells, as they are component lipids that make up sphingomyelin, one of the major lipids in the lipid bilayer . This compound play a crucial role in maintaining the skin’s natural barrier and preventing moisture loss . They are also involved in various cellular signaling pathways, regulating differentiation, proliferation, and programmed cell death .
准备方法
Synthetic Routes and Reaction Conditions
Ceramides can be synthesized through several chemical reactions. The de novo synthesis of ceramide begins with the condensation of palmitate and serine to form 3-keto-dihydrosphingosine. This reaction is catalyzed by the enzyme serine palmitoyl transferase and is the rate-limiting step of the pathway. In turn, 3-keto-dihydrosphingosine is reduced to dihydrosphingosine, which is then followed by acylation by the enzyme (dihydro)ceramide synthase to produce dihydroceramide. The final reaction to produce ceramide is catalyzed by dihydroceramide desaturase .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as plants or yeast. Traditional extraction methods include maceration, reflux, and Soxhlet extraction. Green technologies such as ultrasound-assisted, microwave-assisted, and supercritical fluid extraction are also used to improve efficiency and reduce solvent consumption . Purification is typically achieved through chromatography, using solvent systems like chloroform–methanol and n-hexane–ethyl acetate .
化学反应分析
Types of Reactions
Ceramides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying this compound for different applications.
Common Reagents and Conditions
Common reagents used in ceramide reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions .
Major Products
The major products formed from these reactions include modified this compound with different functional groups, which can be used in various applications such as cosmetics and pharmaceuticals .
科学研究应用
Ceramides have a wide range of scientific research applications:
作用机制
Ceramides exert their effects by participating in various cellular signaling pathways. They are involved in the regulation of cell differentiation, proliferation, and apoptosis. This compound can activate protein phosphatases, protein kinase C zeta, and cathepsin D, which are involved in these processes . In the skin, this compound help maintain the barrier function by preventing transepidermal water loss .
相似化合物的比较
Ceramides are part of the sphingolipid family, which includes other compounds such as sphingosine, sphingomyelin, and glycosphingolipids . Compared to these compounds, this compound are unique in their ability to form a barrier in the skin and regulate cellular processes. Sphingosine and sphingomyelin also play roles in cell signaling but do not have the same barrier-forming properties as this compound .
Similar Compounds
Sphingosine: A precursor to this compound, involved in cell signaling.
Sphingomyelin: A component of cell membranes, involved in signal transduction.
Glycosphingolipids: Involved in cell recognition and signaling.
属性
CAS 编号 |
104404-17-1 |
|---|---|
分子式 |
C42H83NO4 |
分子量 |
666 |
外观 |
Unit:25 mgSolvent:nonePurity:98+%Physical solid |
同义词 |
Ceramides with hydroxy and non-hydroxy acyl groups |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)




